molecular formula C8H8FNO2 B1312075 N-o-Fluorophenylglycine CAS No. 5319-42-6

N-o-Fluorophenylglycine

Cat. No.: B1312075
CAS No.: 5319-42-6
M. Wt: 169.15 g/mol
InChI Key: VCJRLZZBUWJOGG-UHFFFAOYSA-N
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Safety and Hazards

The safety data sheet for a similar compound, “(S)-4-Fluorophenylglycine”, suggests that it should be handled with care. It advises against its use in food, drugs, pesticides, or biocidal products .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for preparing N-o-Fluorophenylglycine involves an acylation reaction. Initially, 2-fluoroaniline reacts with chloroacetic acid in the presence of an appropriate catalyst to form an amide intermediate. This intermediate then undergoes acid-catalyzed hydrolysis to yield the final product .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-o-Fluorophenylglycine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of substituted phenylglycine derivatives .

Mechanism of Action

The mechanism by which N-o-Fluorophenylglycine exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence enhances the compound’s binding affinity to enzymes and receptors, leading to increased efficacy in inhibiting or modulating their activity. This interaction can affect various biochemical pathways, making it a valuable compound in drug development and biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-o-Fluorophenylglycine is unique due to the ortho position of the fluorine atom on the phenyl ring, which significantly influences its electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific interactions with biological targets and in the synthesis of complex organic molecules .

Properties

IUPAC Name

2-(2-fluoroanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c9-6-3-1-2-4-7(6)10-5-8(11)12/h1-4,10H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJRLZZBUWJOGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50409125
Record name N-o-Fluorophenylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50409125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5319-42-6
Record name N-o-Fluorophenylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50409125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-FLUOROANILINO)ACETIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of 10% Pd/C (200 mg) in reagent grade methanol (25 mL) which was degassed was added a solution of benzyl 2-((2-fluorophenyl)amino)acetate from Example 48 (2.0 g, 7.71 mmol) in methanol (10+5 mL). The solution was degassed, a balloon of hydrogen gas was added, and then the reaction mixture was stirred for 8 h at rt. The reaction mixture was filtered though celite and then concentrated to yield 1.27 g (97%) of the title compound as a white solid: mp 125.7°-126.6° C. (lit. 122°-123° C. (Walls, L. P. South African patent application 664864; Walls, L. P. GB 1,153,884); 1H NMR (CDCl3) δ7.06-6.99 (m, 2H), 6.77-6.70 (m, 1H), 6.33 (dt, J=8.8, J=1.2, 1H), 4.04 (s, 2H); 13C NMR (CDCl3) δ175.79, 151.71 (d, J=239); 135.01, 124.65 (d, J=3.5), 118.38 (d, J=6.4), 114.85 (d, J=18.4), 112.45, 45.30; MS (EI, m/z) 169 (M+). HRMS (EI) calcd for C8H8NO2F 169.0539, found 169.0538.
Name
benzyl 2-((2-fluorophenyl)amino)acetate
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mg
Type
catalyst
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Yield
97%

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